6.1-Fold ROMK1 Potency Gain Conferred by the 4-Fluoro Substituent: Direct Comparator from US9073882
In a direct head-to-head comparison under identical assay conditions drawn from the same patent (US9073882), the target compound (CHEMBL2146873, Example 38) inhibits human ROMK1 with an IC₅₀ of 49 nM, whereas a close structural analog bearing a 3-chloro substituent but lacking the 4-fluoro group (CHEMBL2146871, Example 95) exhibits an IC₅₀ of 300 nM [1]. The 4-fluoro substituent thus confers a 6.1-fold enhancement in ROMK1 inhibitory potency. Both measurements were performed using the same assay platform: human ROMK1 expressed in CHO cells coexpressing DHFR, assessed as inhibition of ⁸⁶Rb⁺ efflux after 35 minutes by the TopCount method [1].
| Evidence Dimension | ROMK1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 49 nM |
| Comparator Or Baseline | CHEMBL2146871 (US9073882, Example 95; 3-chloro, no 4-fluoro): IC₅₀ = 300 nM |
| Quantified Difference | 6.1-fold improvement (300/49) |
| Conditions | Human ROMK1 expressed in CHO cells coexpressing DHFR; inhibition of ⁸⁶Rb⁺ efflux after 35 min; TopCount method |
Why This Matters
Procurement of a mono-chlorinated analog lacking the 4-fluoro substituent would result in a ~6× loss of target engagement at equivalent concentrations, undermining assay sensitivity and reproducibility in ROMK-focused programs.
- [1] BindingDB. BDBM50391781 (CHEMBL2146873, US9073882 Ex. 38) IC50: 49 nM vs. BDBM50391768 (CHEMBL2146871, US9073882 Ex. 95) IC50: 300 nM. Human ROMK1, CHO cells, ⁸⁶Rb⁺ efflux, TopCount. View Source
